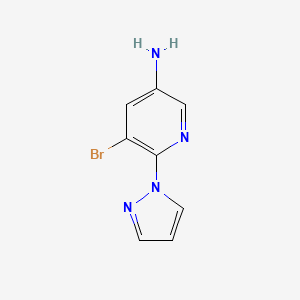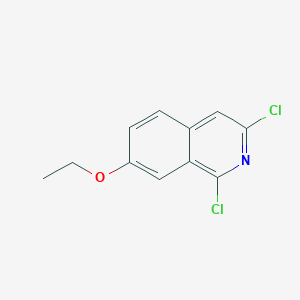
(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid is a complex organic compound that features a furan ring, a tetrazole ring, and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Tetrazole Ring: The tetrazole ring is often formed by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Coupling Reactions: The furan and tetrazole rings are then coupled with an acrylic acid derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted tetrazole derivatives.
Applications De Recherche Scientifique
(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid involves its interaction with specific molecular targets. The furan and tetrazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The acrylic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-3-(2-furyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid: Similar structure but with a methyl group instead of a phenyl group.
(2Z)-3-(2-thienyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness
(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid is unique due to the combination of its furan and tetrazole rings, which provide distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C14H10N4O3 |
|---|---|
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
(Z)-3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H10N4O3/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20)/b12-9- |
Clé InChI |
YVQAGBCKIDNFLC-XFXZXTDPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NN=NN2/C(=C\C3=CC=CO3)/C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CO3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,3S,4R,5R)-2-(4-benzamido-2-oxopyrimidin-1-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-3-yl] acetate](/img/structure/B13709033.png)

![2-Amino-5-[(3,5-dimethyl-1-pyrazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13709045.png)







